Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
Description
Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a synthetic organic compound featuring a piperazine core substituted with a 3-oxo group, a carbamothioyl moiety linked to a 4-chlorophenylacetyl group, and a propyl ester side chain.
Structural determination of such compounds often relies on X-ray crystallography tools like SHELX programs (e.g., SHELXL for refinement), which are critical for confirming molecular conformations and intermolecular interactions .
Properties
IUPAC Name |
propyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-2-9-26-16(24)11-14-17(25)20-7-8-22(14)18(27)21-15(23)10-12-3-5-13(19)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,20,25)(H,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQKJCNNIDEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride and the piperazine derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamothioylation: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features and Functional Group Analysis
The following table compares the target compound with the structurally related analog, tert-butyl(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (referred to as Compound 15a in ) :
| Feature | Target Compound | Compound 15a |
|---|---|---|
| Core Structure | 3-oxopiperazine | Pyrimido[4,5-d][1,3]oxazin-2-one fused ring |
| Substituents | - 4-chlorophenylacetyl carbamothioyl - Propyl ester |
- 2-methoxy-4-(4-methylpiperazin-1-yl)aniline - tert-butyl carbamate |
| Key Functional Groups | Carbamothioyl (C=S), ester (COO), 3-oxo (C=O) | Carbamate (NCOO), methoxy (OCH3), methylpiperazine |
| Potential Bioactivity | Enhanced lipophilicity (chlorophenyl, propyl ester) may improve membrane permeability. | Methylpiperazine increases solubility; methoxy group may enhance target affinity. |
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-chlorophenyl and propyl ester groups in the target compound likely result in higher logP values compared to Compound 15a, which contains a polar methylpiperazine moiety. This suggests differences in bioavailability and tissue distribution.
- Solubility : Compound 15a’s methylpiperazine (a basic amine) may improve aqueous solubility, whereas the target compound’s ester and aryl groups could reduce it.
Research Findings and Implications
Structural Insights from Crystallography
The use of SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsional conformations in such compounds . For example:
- The 3-oxopiperazine ring in the target compound likely adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the 3-oxo group and the carbamothioyl nitrogen.
- In Compound 15a, the pyrimido-oxazinone core’s planarity may facilitate π-π stacking interactions with aromatic residues in target proteins.
Biological Activity
Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with biological systems, particularly in the modulation of neurotransmitter pathways and metabolic processes. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a piperazine core, which is known for its biological activity. The presence of a 4-chlorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₃S |
| Molecular Weight | 319.83 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is hypothesized to involve the modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. Compounds with similar structures have demonstrated significant effects on dopamine reuptake inhibition, suggesting that this compound may exhibit similar properties.
Neurotransmitter Interaction
Research indicates that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine reuptake inhibitors (DRIs). The presence of the carbamothioyl group may enhance binding affinity to these receptors, leading to increased neurotransmitter levels in synaptic clefts.
Biological Activity Studies
Several studies have examined the pharmacological effects of compounds structurally related to this compound. These studies provide insights into its potential efficacy and safety profile.
Case Study: Hypolipidemic Effects
A study published in PubMed explored the hypolipidemic effects of related piperazine compounds. The results indicated that these compounds could significantly reduce cholesterol and triglyceride levels in animal models, suggesting potential therapeutic applications for metabolic disorders .
In Vivo Studies
In vivo studies conducted on rodents showed that administration of similar piperazine derivatives resulted in notable behavioral changes consistent with increased dopaminergic activity. This was assessed through locomotor activity tests and conditioned place preference assays, indicating potential applications in treating conditions like depression or addiction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 70% |
| Metabolism | Hepatic metabolism |
| Half-life | 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
